molecular formula C12H14ClNO3 B8288667 5-Chloro-4-cyclobutylmethoxy-pyridine-2-carboxylic acid methyl ester

5-Chloro-4-cyclobutylmethoxy-pyridine-2-carboxylic acid methyl ester

Cat. No. B8288667
M. Wt: 255.70 g/mol
InChI Key: JRNFRJMYGPGVGH-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of 5-chloro-4-cyclobutylmethoxy-pyridine-2-carboxylic acid methyl ester (339 mg, 1.33 mmol) in THF (10 mL) was added sodium hydroxide solution (2.65 mL, 1 N). The resulting solution was stirred at room temperature for 2 hours, and afterwards acidified with hydrochloric acid (10 mL, 1N) and poured into ethyl acetate (50 mL). The phases were separated and the water phase was extracted with additional ethyl acetate; the organic portions were combined, dried over Na2SO4, filtered and concentrated. The crude material (286 mg, 89%) a white solid, was sufficiently pure to be used in the next step without further purification. MS (ESI, m/z): 240.1 (M−H−).
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH2:12][CH:13]2[CH2:16][CH2:15][CH2:14]2)[C:8]([Cl:17])=[CH:7][N:6]=1)=[O:4].[OH-].[Na+].Cl.C(OCC)(=O)C>C1COCC1>[Cl:17][C:8]1[C:9]([O:11][CH2:12][CH:13]2[CH2:16][CH2:15][CH2:14]2)=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
339 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C(=C1)OCC1CCC1)Cl
Name
Quantity
2.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with additional ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to be used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C(=CC(=NC1)C(=O)O)OCC1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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